N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c17-14-6-1-2-7-15(14)23(21,22)18-11-10-16(20)19-12-4-3-5-13(19)9-8-12/h1-4,6-7,12-13,18H,5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVONWZUCCHYZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a bicyclic structure derived from the azabicyclo[3.2.1]octane framework, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 340.39 g/mol. Its structural characteristics contribute to its biological activity, particularly in targeting specific receptors or enzymes.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is particularly effective against bacterial enzymes involved in folate synthesis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
2. Receptor Modulation: It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
3. Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Combination Therapy
In combination with standard chemotherapeutics, this compound enhanced the efficacy of treatment regimens for resistant cancer types, suggesting its role as an adjuvant therapy.
Q & A
Q. What are the key synthetic strategies for N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide?
The synthesis involves multi-step organic transformations, typically starting with the preparation of the 8-azabicyclo[3.2.1]octene core. A common approach includes:
- Intermediate Preparation : Formation of the bicyclic amine via cyclization reactions (e.g., using Mannich or Pictet-Spengler-type reactions) .
- Coupling Reactions : Introducing the 3-oxopropyl linker through nucleophilic substitution or amidation, followed by sulfonylation with 2-fluorobenzenesulfonyl chloride under controlled conditions (e.g., anhydrous solvent, base catalysis) .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are critical to minimize by-products like over-sulfonylated species or racemization .
Q. How is the stereochemical integrity of the 8-azabicyclo[3.2.1]octene core maintained during synthesis?
- Chiral Resolution : Use of enantiomerically pure starting materials (e.g., (1R,5S)-configured precursors) ensures retention of stereochemistry .
- Analytical Validation : Chiral HPLC or polarimetry confirms enantiopurity, while X-ray crystallography or NOE NMR experiments verify spatial arrangement .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, ¹⁹F) identify molecular weight, fluorine environment, and bicyclic framework .
- Purity Assessment : Reverse-phase HPLC with UV detection quantifies impurities (e.g., unreacted sulfonyl chloride) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substitution Variants : Systematically modify the 2-fluorobenzenesulfonamide group (e.g., replace fluorine with other halogens or electron-withdrawing groups) and evaluate binding affinity via in vitro assays (e.g., receptor-binding studies) .
- Linker Optimization : Adjust the 3-oxopropyl chain length or introduce heteroatoms to assess effects on solubility and pharmacokinetics .
Q. What experimental approaches resolve contradictions in biological assay data?
Q. How can metabolic stability be improved without compromising target affinity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the sulfonamide or bicyclic core to enhance bioavailability .
- In Silico Modeling : Use molecular docking to predict metabolic hotspots (e.g., cytochrome P450 binding sites) and guide structural modifications .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- By-Product Management : Pilot-scale reactions may generate unforeseen intermediates; optimize quenching steps (e.g., controlled pH adjustments) .
- Continuous Flow Synthesis : Transition from batch to flow chemistry improves yield reproducibility and reduces reaction time .
Methodological Notes
- Data Interpretation : Conflicting solubility or activity data often stem from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline variants .
- Stereochemical Pitfalls : Racemization during sulfonylation can occur; monitor via chiral HPLC at each synthetic step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
